![molecular formula C14H13NO7S B12871442 2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane CAS No. 115663-38-2](/img/structure/B12871442.png)
2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane typically involves multiple steps, starting with the preparation of the furan ring. The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the phenylsulfonylmethyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The phenylsulfonylmethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the compound .
科学的研究の応用
2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The phenylsulfonylmethyl group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules .
類似化合物との比較
Similar Compounds
2-(5-Nitrofuran-2-yl)-1,3-dioxolane: Similar structure but lacks the phenylsulfonylmethyl group.
2-(5-Nitro-4-methylfuran-2-yl)-1,3-dioxolane: Similar structure but has a methyl group instead of the phenylsulfonylmethyl group.
Uniqueness
2-(5-Nitro-4-((phenylsulfonyl)methyl)furan-2-yl)-1,3-dioxolane is unique due to the presence of both the nitro and phenylsulfonylmethyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
115663-38-2 |
|---|---|
分子式 |
C14H13NO7S |
分子量 |
339.32 g/mol |
IUPAC名 |
2-[4-(benzenesulfonylmethyl)-5-nitrofuran-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C14H13NO7S/c16-15(17)13-10(8-12(22-13)14-20-6-7-21-14)9-23(18,19)11-4-2-1-3-5-11/h1-5,8,14H,6-7,9H2 |
InChIキー |
WPWYZYXLYUDZBQ-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC(=C(O2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



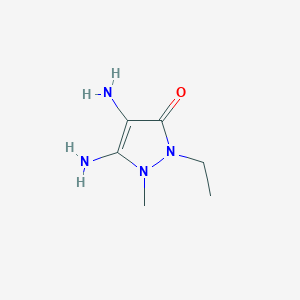
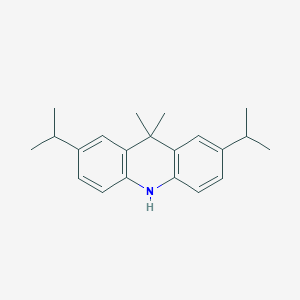

![3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)
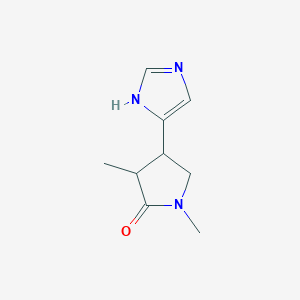
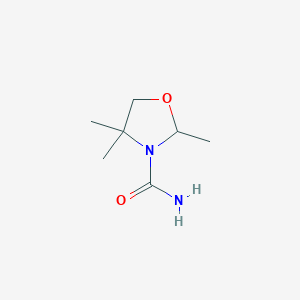
![tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)
-, (SP-4-3)-](/img/structure/B12871410.png)
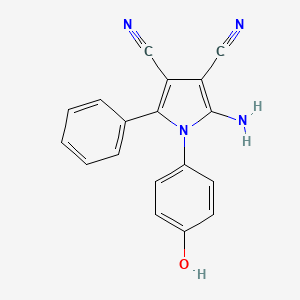
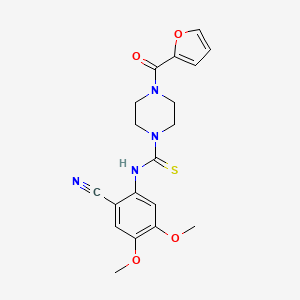
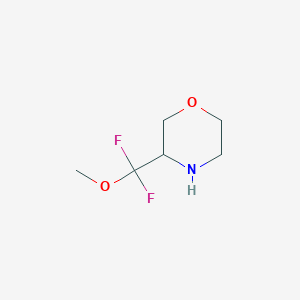
![[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid](/img/structure/B12871423.png)
![1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871427.png)
